ARRY-520, also known as Filanesib, is a potent and selective allosteric inhibitor of kinesin spindle protein (KSP), also known as Eg5. [] KSP is a microtubule-associated motor protein crucial for proper cell division. [, ] Filanesib specifically targets rapidly proliferating cells, primarily those dependent on the short-lived survival protein, Myeloid Cell Leukemia 1 (Mcl-1), for survival. [, , , ] This selectivity makes Filanesib particularly effective against hematological malignancies like multiple myeloma, where Mcl-1 plays a vital role in cell survival. [, , , ]
Filanesib's role in scientific research stems from its unique mechanism of action and its observed efficacy in preclinical and clinical settings. Studies utilizing Filanesib delve into various aspects of cancer cell biology, particularly focusing on cell cycle regulation, apoptosis (programmed cell death), and the interaction between cancer cells and their microenvironment. [, , , , , , ]
Filanesib, also known by its chemical name 2-(4-(2,6-difluorobenzyl)piperazin-1-yl)-N-(4-(trifluoromethyl)phenyl)thiazole-4-carboxamide, is classified under the category of kinesin spindle protein inhibitors. Its molecular formula is and it has a CAS registry number of 885060-09-3. The compound was developed with the aim of targeting the kinesin family of proteins that play critical roles in mitosis, specifically kinesin-like protein 1 (KIF11) .
The synthesis of filanesib involves multiple steps that typically include the formation of key intermediates through reactions such as amination, coupling reactions, and cyclization. While specific synthetic pathways can vary, a general approach may involve:
Detailed reaction conditions, including temperatures, solvents, and catalysts used during each step, are crucial for optimizing the synthesis process .
Filanesib's molecular structure features a thiazole ring connected to a piperazine moiety, with additional fluorinated aromatic groups that enhance its binding affinity to target proteins. The structural representation can be summarized as follows:
The presence of fluorine atoms is significant as they influence both the lipophilicity and biological activity of the compound .
Filanesib primarily acts through its inhibition of kinesin spindle protein function. The mechanism involves binding to KIF11, which disrupts normal mitotic processes. This inhibition leads to:
Filanesib's mechanism of action involves several key steps:
Clinical studies have demonstrated that filanesib significantly enhances apoptosis in cells undergoing division compared to those in non-proliferative phases.
Filanesib exhibits several notable physical and chemical properties:
These properties are essential for determining optimal storage conditions and formulation strategies for clinical applications .
Filanesib is primarily investigated for its application in oncology, specifically for treating multiple myeloma. Its ability to induce cell cycle arrest and apoptosis makes it a valuable candidate for combination therapies aimed at enhancing treatment efficacy against resistant cancer forms. Ongoing research continues to explore its potential in various cancer types beyond multiple myeloma, assessing its effectiveness when used alongside other established chemotherapeutics .
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3